molecular formula C12H8ClFN2O4S B11323834 2-Fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

2-Fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11323834
M. Wt: 330.72 g/mol
InChI Key: DFBSJPXRYCWNRP-UHFFFAOYSA-N
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Description

2-Fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties

Preparation Methods

The synthesis of 2-Fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

2-Fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the pyrimidine ring.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrimidine derivatives, including this compound, have been studied for their potential neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells, which are involved in neuroinflammatory processes . Additionally, these compounds have been evaluated for their antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 2-Fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been observed to inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects. The compound’s ability to modulate these pathways makes it a potential candidate for the treatment of neurodegenerative diseases and inflammatory conditions.

Comparison with Similar Compounds

2-Fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives that exhibit similar biological activities. Some of these similar compounds include triazole-pyrimidine hybrids, which have also shown neuroprotective and anti-inflammatory properties . the unique combination of fluorine, chlorine, and methylsulfonyl groups in this compound may confer distinct chemical and biological properties that differentiate it from other pyrimidine derivatives.

Properties

Molecular Formula

C12H8ClFN2O4S

Molecular Weight

330.72 g/mol

IUPAC Name

(2-fluorophenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C12H8ClFN2O4S/c1-21(18,19)12-15-6-7(13)10(16-12)11(17)20-9-5-3-2-4-8(9)14/h2-6H,1H3

InChI Key

DFBSJPXRYCWNRP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2F)Cl

Origin of Product

United States

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